molecular formula C6H3Cl5N2 B14449352 Aminopentachloropicoline CAS No. 76840-12-5

Aminopentachloropicoline

Cat. No.: B14449352
CAS No.: 76840-12-5
M. Wt: 280.4 g/mol
InChI Key: MZTGXJCZRHTRJZ-UHFFFAOYSA-N
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Description

Aminopentachloropicoline is a synthetic organic compound characterized by the presence of an amino group and five chlorine atoms attached to a picoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aminopentachloropicoline typically involves the chlorination of picoline followed by the introduction of an amino group. The reaction conditions often require the use of chlorinating agents such as chlorine gas or thionyl chloride, and the process is usually carried out under controlled temperatures to ensure selective chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Aminopentachloropicoline undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert this compound into less chlorinated derivatives.

    Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used to replace chlorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with different functional groups replacing the chlorine atoms. These derivatives can have distinct chemical and physical properties, making them useful for different applications.

Scientific Research Applications

Aminopentachloropicoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.

    Medicine: this compound and its derivatives are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of aminopentachloropicoline involves its interaction with specific molecular targets. The amino group and chlorine atoms play crucial roles in binding to these targets, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Aminopentachloropicoline can be compared with other chlorinated picoline derivatives and amino-substituted aromatic compounds. Similar compounds include:

    Pentachloropicoline: Lacks the amino group, making it less reactive in certain biochemical applications.

    Aminotetrachloropicoline: Contains one less chlorine atom, which can affect its chemical properties and reactivity.

    Aminopentachlorobenzene: Similar structure but with a benzene ring instead of a picoline ring, leading to different chemical behavior.

The uniqueness of this compound lies in its specific combination of an amino group and five chlorine atoms on a picoline ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

76840-12-5

Molecular Formula

C6H3Cl5N2

Molecular Weight

280.4 g/mol

IUPAC Name

chloro-(3,4,5,6-tetrachloropyridin-2-yl)methanamine

InChI

InChI=1S/C6H3Cl5N2/c7-1-2(8)4(5(10)12)13-6(11)3(1)9/h5H,12H2

InChI Key

MZTGXJCZRHTRJZ-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)C(N)Cl)Cl)Cl

Origin of Product

United States

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